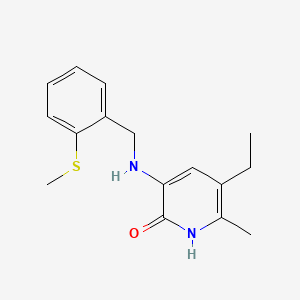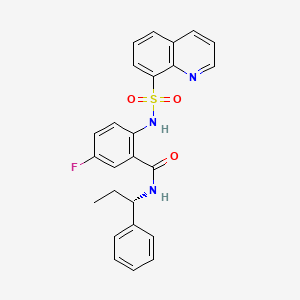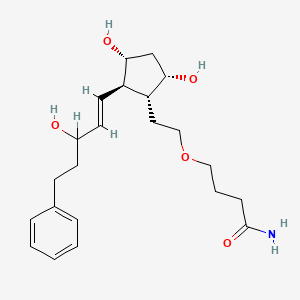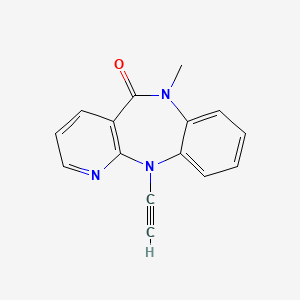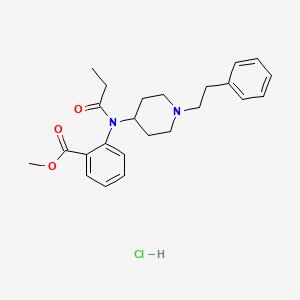
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine is a complex organic compound that belongs to the benzodiazepine class This compound is characterized by its unique structure, which includes a triazolo ring fused to a benzodiazepine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone.
Introduction of the Triazolo Ring: The triazolo ring is introduced via a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Chlorination: The chlorination of the benzodiazepine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Imidazole: The final step involves the substitution of the chlorinated benzodiazepine with a 5-methyl-4-imidazolyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
科学的研究の応用
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of novel benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential as an anxiolytic, anticonvulsant, and sedative agent.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism underlies its anxiolytic and anticonvulsant properties.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and anticonvulsant properties.
Alprazolam: A triazolobenzodiazepine similar in structure and function.
Clonazepam: Known for its anticonvulsant effects.
Uniqueness
8-Chloro-1-(5-methyl-4-imidazolyl)-6-phenyl-4H-s-triazolo(4,3-a)-1,4-benzodiazepine is unique due to its specific substitution pattern and the presence of the triazolo ring, which may confer distinct pharmacological properties compared to other benzodiazepines.
特性
CAS番号 |
117267-50-2 |
|---|---|
分子式 |
C20H15ClN6 |
分子量 |
374.8 g/mol |
IUPAC名 |
8-chloro-1-(5-methyl-1H-imidazol-4-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C20H15ClN6/c1-12-18(24-11-23-12)20-26-25-17-10-22-19(13-5-3-2-4-6-13)15-9-14(21)7-8-16(15)27(17)20/h2-9,11H,10H2,1H3,(H,23,24) |
InChIキー |
JVGWJDFORUQZFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


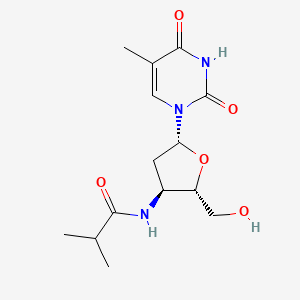
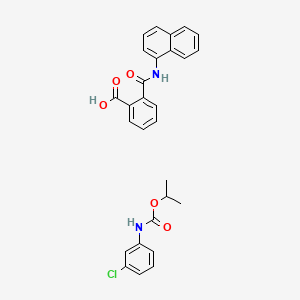
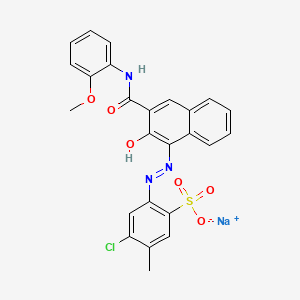
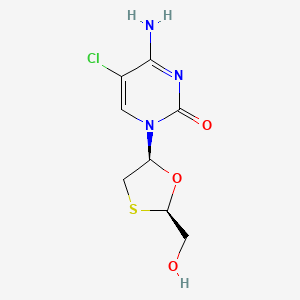
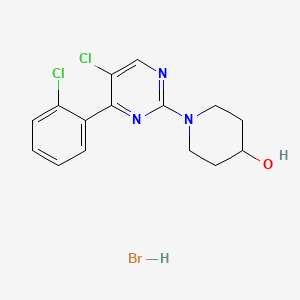
![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12782659.png)

